molecular formula C12H16N2O3S B11118365 Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate

Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate

Cat. No.: B11118365
M. Wt: 268.33 g/mol
InChI Key: ZOXDLBDNMSBAGU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group, a cyclobutanecarboxamido group, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 2-(2-(cyclobutanecarboxamido)thiazol-4-yl)acetate can be compared with other thiazole derivatives to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable building block for the synthesis of new thiazole derivatives with diverse biological activities.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

ethyl 2-[2-(cyclobutanecarbonylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C12H16N2O3S/c1-2-17-10(15)6-9-7-18-12(13-9)14-11(16)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,13,14,16)

InChI Key

ZOXDLBDNMSBAGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCC2

Origin of Product

United States

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